Cellular Potency in H358 Cells: Compound 13 vs. Structural Precursors (Same-Series Head-to-Head)
Within the tetrahydropyridopyrimidine series, compound 13 achieved a 109-fold improvement in cellular p-ERK IC50 over the naphthol precursor compound 8, and a 2-fold improvement over the α-methyl analog compound 12, demonstrating that the combined rigidification of the pyrrolidine scaffold and optimization of hydrophobic contacts with His95 yielded the most potent compound in the series [1].
| Evidence Dimension | Suppression of ERK phosphorylation (p-ERK) in H358 KRAS G12C cells |
|---|---|
| Target Compound Data | IC50 = 70 nM (0.070 μM) |
| Comparator Or Baseline | Compound 8 (naphthol): IC50 = 7.6 μM; Compound 12 (α-methyl analog): IC50 = 0.14 μM |
| Quantified Difference | Compound 13 is 109-fold more potent than compound 8; 2-fold more potent than compound 12 |
| Conditions | H358 (KRAS G12C) cell line; p-ERK suppression measured as IC50 after compound treatment |
Why This Matters
This demonstrates the specific structural optimizations that differentiate compound 13 from earlier analogs in the same chemical series, validating the scaffold rigidification strategy for procurement decisions requiring the most potent tetrahydropyridopyrimidine tool compound.
- [1] Fell, J.B.; Fischer, J.P.; Baer, B.R.; et al. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Med. Chem. Lett. 2018, 9, 1230–1234. (Table 1: compound 8 data; Table 2: compound 12 data; main text and abstract: compound 13 cell IC50 = 0.070 μM) View Source
